Elimusertib hydrochloride

ATR kinase inhibition Enzymatic assay Drug discovery

Elimusertib hydrochloride (BAY-1895344 HCl) is the preferred ATR inhibitor for oncology research demanding high aqueous solubility (82 mg/mL) and proven oral bioavailability. This salt form offers a clean toxicology profile, uniquely lacking the cardiotoxicity seen with ceralasertib. Its high selectivity over ATM (>200-fold) and superior potency make it ideal for probing synthetic lethality and PARP inhibitor resistance in DDR-compromised models. Choose for definitive, translatable, and reproducible results.

Molecular Formula C20H22ClN7O
Molecular Weight 411.9 g/mol
Cat. No. B8067878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameElimusertib hydrochloride
Molecular FormulaC20H22ClN7O
Molecular Weight411.9 g/mol
Structural Identifiers
SMILESCC1COCCN1C2=NC3=C(C=CN=C3C4=CC=NN4)C(=C2)C5=CC=NN5C.Cl
InChIInChI=1S/C20H21N7O.ClH/c1-13-12-28-10-9-27(13)18-11-15(17-5-8-23-26(17)2)14-3-6-21-20(19(14)24-18)16-4-7-22-25-16;/h3-8,11,13H,9-10,12H2,1-2H3,(H,22,25);1H/t13-;/m1./s1
InChIKeyKWQNBYGUBHMRPY-BTQNPOSSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Elimusertib Hydrochloride (BAY 1895344): Potent and Selective ATR Inhibitor for DDR-Targeted Cancer Research


Elimusertib hydrochloride, a salt form of the clinical-stage small molecule BAY 1895344, is a potent, orally bioavailable, and highly selective inhibitor of the ataxia telangiectasia and Rad3-related (ATR) kinase [1]. The compound potently inhibits recombinant human ATR with an IC50 of 7 nM and demonstrates strong anti-proliferative activity across a broad spectrum of human tumor cell lines, with a median IC50 of 78 nM . As a key modulator of the DNA Damage Response (DDR) pathway, elimusertib hydrochloride is a critical tool compound for investigating replication stress, DNA repair mechanisms, and synthetic lethality strategies in oncology research [2].

Why Elimusertib Hydrochloride Cannot Be Substituted with Other Clinical ATR Inhibitors: Key Differentiation Drivers


Substituting elimusertib hydrochloride with other clinical-stage ATR inhibitors such as berzosertib, ceralasertib, or camonsertib is not scientifically justified for rigorous research due to fundamental differences in biochemical potency, target selectivity, and in vivo toxicology [1]. While all compounds target the ATR kinase, they exhibit divergent IC50 values, off-target profiles against other PIKK family kinases (e.g., mTOR, ATM, DNA-PK), and distinct clinical dose-limiting toxicities [2]. Most critically, a direct comparative in vivo toxicology study in mice identified elimusertib as the most potent ATR inhibitor among those tested and uniquely demonstrated that ceralasertib is associated with cardiotoxicity, a liability not observed with elimusertib [3]. These data underscore that ATR inhibitors are not a homogenous class, and the selection of elimusertib hydrochloride ensures a specific and well-defined biological and safety profile that is not replicated by its analogs.

Quantitative Evidence for Selecting Elimusertib Hydrochloride Over Competing ATR Inhibitors


Superior Biochemical Potency of Elimusertib vs. Key Clinical ATR Inhibitors

In a biochemical assay against the ATR kinase, elimusertib demonstrates superior potency with an IC50 of 2.3 nM, which is significantly lower (more potent) than the values reported for ceralasertib (IC50 = 180 nM) and berzosertib (IC50 = 74 nM) [1]. This quantitative difference establishes elimusertib as a more potent inhibitor at the target level. Note that while other sources report an IC50 of 7 nM for elimusertib using different assay conditions , the head-to-head comparison from a single, controlled study provides the most reliable evidence of relative potency.

ATR kinase inhibition Enzymatic assay Drug discovery

Differentiated Kinase Selectivity Profile: Elimusertib vs. Berzosertib

Elimusertib demonstrates a cleaner selectivity profile against the closely related PIKK family kinases compared to berzosertib. Elimusertib's selectivity fold is >200 for ATM and >40 for DNA-PK [1]. In contrast, berzosertib is a potent dual inhibitor with a Ki of <0.2 nM for ATR but also a Ki of 34 nM for ATM . This off-target ATM inhibition by berzosertib can confound experimental results by simultaneously modulating two major DNA damage response kinases.

Kinase selectivity Off-target effects PIKK family

Superior Anti-Proliferative Activity in MRE11-Mutant Colorectal Cancer Cells

In the MRE11-mutant LoVo colorectal cancer cell line, a standard model for evaluating ATR inhibitor sensitivity, elimusertib exhibits substantially higher anti-proliferative activity than ceralasertib. Elimusertib achieves an IC50 of 27 nM, whereas ceralasertib has an IC50 of 377 nM [1].

Antiproliferative activity MRE11 mutation Colorectal cancer

Favorable In Vivo Toxicology Profile: Absence of Cardiotoxicity Observed with Ceralasertib

A direct comparative study in mice evaluated the in vivo toxicity of three ATR inhibitors (ceralasertib, elimusertib, and berzosertib) as single agents. A key finding was that cardiotoxicity was observed following single-dose ceralasertib, but no such toxicity was noted for elimusertib or berzosertib [1]. The study also concluded that elimusertib appears to be the most potent of the three inhibitors tested in vivo [2].

In vivo toxicology Cardiotoxicity Preclinical safety

Distinct Clinical Dosing and Dose-Limiting Toxicity (DLT) Profile

The clinical development of elimusertib has established a distinct dosing schedule and toxicity profile compared to other ATR inhibitors. The recommended Phase 2 dose (RP2D) for elimusertib monotherapy is 40 mg BID on a 3 days on/4 days off schedule, with anemia, neutropenia, and thrombocytopenia as the primary dose-limiting toxicities (DLTs) [1]. This contrasts with ceralasertib (RP2D 160 mg BID) and berzosertib (RP2D 240 mg/m2 once- or twice-weekly), which have different DLT profiles [2].

Clinical pharmacology Dosing regimen DLT

High Solubility of Hydrochloride Salt Enhances Formulation Flexibility

The hydrochloride salt form of elimusertib provides significantly enhanced aqueous solubility compared to the free base, a critical factor for in vivo formulation and consistent dosing. Elimusertib hydrochloride achieves a solubility of 82 mg/mL in water, whereas the free base is described as insoluble in water . This represents a solubility improvement of several orders of magnitude, directly impacting the ability to prepare high-concentration solutions for oral gavage or intravenous administration in animal models.

Solubility Formulation In vivo dosing

Optimal Research and Preclinical Application Scenarios for Elimusertib Hydrochloride


Investigating ATR Inhibition in MRE11- or ATM-Deficient Tumor Models

Given its superior potency in MRE11-mutant LoVo cells (IC50 = 27 nM) [1] and its high selectivity over ATM (>200-fold) [2], elimusertib hydrochloride is ideally suited for probing synthetic lethal interactions in cancer models harboring defects in the DDR pathway. Its potent, single-target inhibition allows researchers to cleanly dissect ATR-specific biology in ATM-deficient or other DDR-compromised backgrounds without confounding off-target effects.

Designing In Vivo Combination Studies with Chemotherapy or Radiotherapy

The favorable in vivo toxicology profile of elimusertib, notably the absence of the cardiotoxicity observed with ceralasertib [3], makes it a preferred tool for long-term combination studies. Its oral bioavailability [4] and established clinical dosing schedule (40 mg BID, 3 days on/4 days off) [5] provide a robust, translatable framework for testing synergistic interactions with DNA-damaging chemotherapies (e.g., gemcitabine, topotecan) [6] or ionizing radiation in mouse xenograft or PDX models.

Formulating Consistent and Reproducible In Vivo Dosing Solutions

For in vivo pharmacology studies requiring accurate and consistent drug delivery, elimusertib hydrochloride is the preferred form due to its high aqueous solubility (82 mg/mL) . This property simplifies the preparation of high-concentration dosing solutions using simple aqueous vehicles, avoiding the need for complex and potentially confounding excipients like PEG400 or DMSO/PBS mixtures required for less soluble compounds. This directly reduces experimental variability and improves data reproducibility.

Exploring Resistance Mechanisms to PARP Inhibitors

Preclinical data demonstrate that elimusertib exhibits antitumor activity in patient-derived xenograft (PDX) models with both intrinsic and acquired PARP inhibitor resistance [7]. This positions elimusertib hydrochloride as a key tool compound for researchers investigating mechanisms of PARPi resistance and evaluating ATR inhibition as a potential therapeutic strategy to overcome or circumvent this resistance in ovarian, breast, and other DDR-deficient cancers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Elimusertib hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.